molecular formula C15H17NO B4996017 N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No. B4996017
M. Wt: 227.30 g/mol
InChI Key: JFZRWFPPTGPNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide binds to procaspase-3, causing a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the activation of other caspases and ultimately resulting in apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively induce apoptosis in cancer cells while sparing healthy cells. This selectivity is due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions for N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide research. One direction is to optimize its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Conclusion
This compound is a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Its mechanism of action is not fully understood, but research has shown that it activates procaspase-3, leading to downstream activation of other caspases and ultimately resulting in apoptosis. Future research directions include optimizing its use in combination with other cancer therapies and investigating its potential use in treating other diseases.

Synthesis Methods

N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multi-step process involving the reaction of tricyclo[3.2.1.0~2,4~]oct-6-ene with phenyl isocyanate, followed by a series of chemical transformations. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for further research.

Scientific Research Applications

N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It does so by activating procaspase-3, an enzyme responsible for initiating the apoptotic pathway. This makes this compound a promising candidate for cancer therapy, as it selectively targets cancer cells while leaving healthy cells unharmed.

properties

IUPAC Name

N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZRWFPPTGPNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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